molecular formula C17H27NO2 B6322476 [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-02-8

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%

Cat. No. B6322476
CAS RN: 888070-02-8
M. Wt: 277.4 g/mol
InChI Key: IAFVBNHWZVZADG-UHFFFAOYSA-N
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Description

“[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%” is a chemical compound with the molecular formula C13H19NO . It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN (CC1)CC2=CC=C (C=C2)CO . The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N . The molecular weight of this compound is 205.301 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H19NO and a molecular weight of 205.301 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Targeted Protein Degradation

The compound has been identified as a potential linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The tert-butoxy group and piperidine moiety in SCHEMBL3750780 can be utilized to create a rigid structure that is essential for the proper orientation of the degrader molecule, which is crucial for the formation of the ternary complex with the target protein and E3 ligase .

Drug Delivery Systems

Due to its structural properties, SCHEMBL3750780 can be used to modify the pharmacokinetic profile of drugs. Its incorporation into drug molecules can enhance membrane permeability and stability, making it a valuable component in the design of drug delivery systems.

Synthesis of Heterocyclic Compounds

SCHEMBL3750780 serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. The piperidine ring in the compound provides a versatile scaffold for further chemical modifications .

Chemical Biology Research

Researchers can use SCHEMBL3750780 to study protein-protein interactions and other biological processes. The compound’s ability to form stable covalent bonds with biomolecules makes it a useful tool for probing biological systems and identifying new drug targets .

Material Science

In material science, SCHEMBL3750780 can be employed to synthesize novel polymers with specific mechanical properties. The compound’s phenyl group can contribute to the rigidity of the polymer chain, while the piperidine structure can introduce flexibility.

Nanotechnology

SCHEMBL3750780 has potential applications in nanotechnology, particularly in the creation of nanocarriers for drug delivery. Its modifiable structure allows for the attachment of various functional groups, which can be tailored to interact with specific cellular targets.

Environmental Science

SCHEMBL3750780 may be explored for its use in environmental science, particularly in the development of sensors for detecting pollutants or hazardous substances. The compound’s structural features can be leveraged to create selective binding sites for specific analytes.

Safety and Hazards

This compound is hazardous and can cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not induce vomiting. It is also recommended to wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor/physician .

properties

IUPAC Name

[4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFVBNHWZVZADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol

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